molecular formula C16H16ClNO5S B288352 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B288352
M. Wt: 369.8 g/mol
InChI Key: HIFHQDDBFUGPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide, commonly known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMC is a sulfonamide derivative that has been synthesized and studied extensively for its biological activities and mechanism of action.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is believed to be related to its ability to inhibit various signaling pathways involved in cell growth, proliferation, and survival. BDMC has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. BDMC has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cell survival. In addition, BDMC has been shown to induce the expression of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BDMC has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the reduction of inflammation. BDMC has also been shown to reduce oxidative stress and protect neurons against neurotoxicity. In addition, BDMC has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of BDMC is its ability to inhibit various signaling pathways involved in cell growth, proliferation, and survival, making it a potential therapeutic agent for various diseases. BDMC is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of BDMC is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of BDMC is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for BDMC research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. BDMC has shown promising results in cancer research, neuroprotection, and anti-inflammatory therapy, and further studies are needed to explore its potential applications in these fields. In addition, the development of BDMC analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesis Methods

BDMC can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base. The reaction results in the formation of BDMC as a white crystalline solid with a high yield. The synthesis method has been optimized to improve the purity and yield of BDMC, making it a viable compound for scientific research.

Scientific Research Applications

BDMC has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, BDMC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDMC has also been studied for its potential neuroprotective effects and has been shown to protect neurons against oxidative stress and neurotoxicity. In addition, BDMC has been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16ClNO5S/c1-10-5-15(21-2)16(7-12(10)17)24(19,20)18-8-11-3-4-13-14(6-11)23-9-22-13/h3-7,18H,8-9H2,1-2H3

InChI Key

HIFHQDDBFUGPPR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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